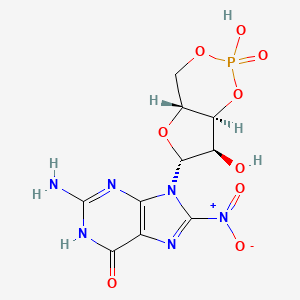

8-Nitro-cGMP

説明

Discovery and Characterization as a Nitrated Cyclic Nucleotide Second Messenger

The identification of 8-nitro-cGMP marked a significant milestone, establishing it as the first nitrated cyclic nucleotide to function as a second messenger in mammals, a discovery made over four decades after the initial identification of cGMP. researchgate.netnii.ac.jpniph.go.jp Its endogenous formation was first demonstrated in mammalian cells, such as macrophages and glial cells, particularly under conditions associated with the production of both nitric oxide (NO) and reactive oxygen species (ROS). researchgate.netnii.ac.jpniph.go.jpnih.gov This discovery was made possible through advanced analytical techniques like liquid chromatography-tandem mass spectrometry, which unequivocally confirmed its presence and dependence on NO production. researchgate.netniph.go.jp

The formation of this compound is a result of the nitration of guanine nucleotides. researchgate.net Interestingly, research suggests that the primary pathway for its synthesis involves the nitration of the abundant precursor guanosine-5'-triphosphate (GTP) to form 8-nitro-GTP, which is then cyclized by guanylate cyclase to produce this compound. niph.go.jpfrontiersin.org This is a crucial distinction from a direct nitration of cGMP itself. In fact, under certain inflammatory conditions, the intracellular levels of this compound can surpass those of cGMP, highlighting its potential significance as a major intracellular cyclic nucleotide. niph.go.jpfrontiersin.org

Subsequent research has also identified this compound in plant cells, indicating its conserved role across different kingdoms of life. nih.gov In plants, it has been implicated in signaling pathways that control processes like stomatal closure. frontiersin.orgresearchgate.net

Conceptual Framework: Integration within Redox Signaling Pathways

This compound is fundamentally integrated within redox signaling pathways, acting as a unique electrophilic second messenger. frontiersin.orgfrontiersin.org Its formation is intrinsically linked to the cellular redox environment, arising from the interplay between reactive nitrogen species (RNS), derived from NO, and reactive oxygen species (ROS). frontiersin.orgfrontiersin.orgjst.go.jp This positions this compound at the crossroads of NO and ROS signaling, mediating cellular responses to oxidative and nitrosative stress.

A key feature of this compound's function is its electrophilic nature, which allows it to react with specific protein thiols (cysteine residues). frontiersin.orgfrontiersin.org This reaction leads to a novel post-translational modification known as S-guanylation, where a cGMP moiety is covalently attached to the protein. biolog.deacs.org This modification can alter the function of target proteins, thereby transducing the redox signal into a cellular response. nih.gov

Several important proteins have been identified as targets for S-guanylation, including:

Kelch-like ECH-associated protein 1 (Keap1): A sensor protein for oxidative stress. S-guanylation of Keap1 leads to the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant and cytoprotective genes. researchgate.netnii.ac.jp

H-Ras: A small GTPase involved in cell growth and proliferation. S-guanylation of H-Ras can activate its downstream signaling pathways. frontiersin.org

cGMP-dependent protein kinase (PKG): A primary effector of cGMP signaling. S-guanylation of PKG can lead to its persistent activation. frontiersin.orgacs.org

Mitochondrial heat shock proteins: These proteins are involved in mitochondrial function and stress responses. researchgate.net

The ability of this compound to modify these and other proteins underscores its role as a critical mediator in cellular adaptive responses to redox stress. nii.ac.jpjst.go.jp

Distinction and Complementarity with Canonical cGMP Signaling

While structurally related to cGMP, this compound exhibits both distinct and complementary functions in cellular signaling.

Distinctions:

The most profound difference lies in their chemical reactivity and signaling mechanisms. Canonical cGMP signaling primarily occurs through the non-covalent binding of cGMP to its downstream effectors, such as PKG, cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs). mdpi.com This interaction is typically transient and reversible.

In stark contrast, this compound's signaling is largely mediated by its electrophilic property, leading to the covalent and often irreversible modification of proteins through S-guanylation. nii.ac.jpnih.gov Furthermore, unlike cGMP, which is readily degraded by PDEs, this compound is resistant to this enzymatic hydrolysis, contributing to its relative stability and sustained signaling potential within the cell. frontiersin.orgjst.go.jp

Complementarity:

Despite these differences, this compound also complements canonical cGMP signaling. It can activate PKG, a key effector of cGMP, to a similar extent as cGMP itself. jst.go.jpmdpi.com However, the subsequent S-guanylation of PKG by this compound can cause a persistent activation of the enzyme, a mechanism not observed with cGMP alone. mdpi.comacs.org This suggests a scenario where both molecules can initiate signaling through the same effector, but this compound can induce a more sustained response.

Moreover, the metabolism of this compound can lead to the formation of other signaling molecules. For instance, it can be converted to 8-amino-cGMP, which can then be metabolized back to cGMP under certain conditions, creating a potential recycling pathway. nih.gov It can also react with hydrogen sulfide (H₂S) to form 8-mercapto-cGMP (8-SH-cGMP), another signaling molecule with its own unique properties. frontiersin.orgresearchgate.net

In essence, this compound is not a simple analog of cGMP but a distinct signaling molecule that has carved its own niche within the complex web of cellular communication. Its discovery has expanded our understanding of redox signaling and the diverse ways in which cells respond to their environment. The interplay between canonical cGMP signaling and the unique electrophilic signaling of this compound provides a sophisticated mechanism for fine-tuning cellular responses to a wide range of physiological and pathological stimuli.

特性

CAS番号 |

913645-39-3 |

|---|---|

分子式 |

C10H10N6NaO9P |

分子量 |

412.19 |

IUPAC名 |

9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-nitro-1H-purin-6-one |

InChI |

InChI=1S/C10H11N6O9P/c11-9-13-6-3(7(18)14-9)12-10(16(19)20)15(6)8-4(17)5-2(24-8)1-23-26(21,22)25-5/h2,4-5,8,17H,1H2,(H,21,22)(H3,11,13,14,18)/t2-,4-,5-,8-/m1/s1 |

InChIキー |

GNFKAYUNSILMKO-YEOHUATISA-M |

SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3[N+](=O)[O-])O)OP(=O)(O1)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

8-NO2-cGMP; 8-Nitro-cGMP; 8 Nitro-cGMP; 8NitrocGMP |

製品の起源 |

United States |

Biosynthesis and Intracellular Dynamics of 8-nitro-cgmp

Precursors and Enzymatic Generation Pathways

The synthesis of 8-nitro-cGMP is a multi-step process that relies on the availability of specific precursors and the coordinated action of several enzymes. This pathway highlights a crucial intersection between nitric oxide signaling and cellular redox environments.

Guanosine-5'-triphosphate (GTP), a fundamental purine nucleotide, serves as the primary substrate for the biosynthesis of this compound. frontiersin.orgfrontiersin.orgfrontiersin.orgrevvity.com Rather than direct nitration of cGMP, the process begins with the nitration of the much more abundant GTP. frontiersin.orgfrontiersin.org This initial step yields 8-nitro-GTP. nih.gov Among various guanine nucleotides, GTP has been identified as the most susceptible to nitration mediated by peroxynitrite. nii.ac.jpnih.gov This high susceptibility underscores its central role as the precursor molecule. The subsequent cyclization of 8-nitro-GTP is then catalyzed by guanylate cyclase to form this compound. frontiersin.orgfrontiersin.org This indirect pathway is supported by the observation that intracellular levels of this compound can significantly exceed those of cGMP, which would be unlikely if cGMP were the direct precursor. frontiersin.orguniprot.orgresearchgate.net

The formation of this compound is critically dependent on the combined action of reactive nitrogen species (RNS) and reactive oxygen species (ROS). frontiersin.orgfrontiersin.orgnih.govresearchgate.net These highly reactive molecules create the necessary chemical environment for the nitration of guanine nucleotides. The generation of this compound is a key event in cellular signaling that is triggered by the presence of both nitric oxide (NO) and ROS. nih.govresearchgate.net This process is particularly prominent under conditions of inflammation and infection, where the production of both ROS and NO is elevated. mdpi.com The interaction between NO and ROS, particularly superoxide, leads to the formation of potent nitrating agents like peroxynitrite. mdpi.com

Guanylate cyclases are the key enzymes responsible for the cyclization of guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). frontiersin.org In the context of this compound synthesis, soluble guanylate cyclase (sGC) plays a pivotal role. frontiersin.orgfrontiersin.org After GTP is nitrated to form 8-nitro-GTP, sGC catalyzes the conversion of this intermediate into this compound. frontiersin.orgfrontiersin.orgresearchgate.net The involvement of sGC is confirmed by studies where inhibitors of the enzyme, such as ODQ and NS 2028, were shown to suppress the intracellular generation of this compound. frontiersin.orgresearchgate.netnih.gov sGC is a heterodimeric hemoprotein that is classically activated by nitric oxide (NO). nih.govunl.ptahajournals.orgpnas.org However, its function extends to recognizing 8-nitro-GTP as a substrate, highlighting a broader role for this enzyme in redox-dependent signaling pathways. nih.govresearchgate.net

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a crucial factor in the formation of this compound. frontiersin.orgfrontiersin.org iNOS is typically expressed in response to inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines, leading to a significant and sustained increase in NO levels. frontiersin.orgacs.orgwikipedia.org This overproduction of NO is essential for the nitration of GTP. frontiersin.org Studies in mouse models have demonstrated that the formation of this compound is absent in iNOS-deficient hearts following myocardial infarction, confirming the indispensable role of iNOS-derived NO in this pathway. frontiersin.orgfrontiersin.org The presence of iNOS activity, along with superoxide, is a prerequisite for this compound formation in various cell types. researchgate.net

The generation of reactive oxygen species (ROS), essential for this compound synthesis, is largely attributed to two main sources: NADPH oxidase (Nox) enzymes and the mitochondrial electron transport chain. nii.ac.jpmdpi.comsemanticscholar.org Specifically, Nox2 has been identified as a significant contributor to ROS production, particularly hydrogen peroxide (H₂O₂), in immunologically stimulated cells. nii.ac.jpnih.gov There is also crucial cross-talk between Nox2 and mitochondria; H₂O₂ generated by Nox2 can regulate the production of superoxide by the mitochondria. nii.ac.jpnih.gov Mitochondria-derived superoxide, in turn, acts as a direct determinant of this compound formation. nii.ac.jpnih.govresearchgate.net The mitochondrial electron transport chain, particularly complexes I and III, is a primary source of this superoxide. nii.ac.jp Inhibition of the mitochondrial electron transport chain can modulate this compound production, further highlighting the importance of mitochondrial ROS in this signaling pathway. nii.ac.jp

Peroxynitrite (ONOO⁻) is a powerful oxidant and nitrating agent formed from the rapid reaction between nitric oxide (NO) and superoxide radicals. mdpi.comphysiology.org This molecule is a key mediator in the nitration of guanine nucleotides, including the conversion of GTP to 8-nitro-GTP. nii.ac.jpnih.gov Chemical analyses have revealed that peroxynitrite-dependent oxidation is one of the major pathways for guanine nucleotide nitration. nii.ac.jpnih.gov GTP is particularly sensitive to nitration by peroxynitrite. nii.ac.jpnih.gov The formation of this compound is therefore closely linked to conditions that promote the simultaneous production of NO and superoxide, leading to the generation of peroxynitrite. physiology.orgacs.org

Data Tables

Table 1: Key Molecules in this compound Biosynthesis

| Molecule | Role |

| Guanosine-5'-triphosphate (GTP) | Primary substrate for nitration. frontiersin.orgnii.ac.jpnih.gov |

| Reactive Nitrogen Species (RNS) | Provide the nitro group for nitration. frontiersin.orgfrontiersin.orgnih.gov |

| Reactive Oxygen Species (ROS) | Co-factor for the formation of nitrating agents. frontiersin.orgfrontiersin.orgnih.gov |

| Soluble Guanylate Cyclase (sGC) | Catalyzes the cyclization of 8-nitro-GTP. frontiersin.orgfrontiersin.orgresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Major source of nitric oxide (NO). frontiersin.orgfrontiersin.org |

| NADPH Oxidase (Nox) | Source of reactive oxygen species (ROS). nii.ac.jpnih.gov |

| Mitochondrial Electron Transport Chain | Source of mitochondrial superoxide. nii.ac.jp |

| Peroxynitrite (ONOO⁻) | Potent nitrating agent formed from NO and superoxide. nii.ac.jpnih.govmdpi.com |

Contribution of NADPH Oxidase (Nox) and Mitochondrial Electron Transport Chain

Metabolic Fates and Interconversions

The intracellular signaling functions and ultimate fate of 8-nitroguanosine 3',5'-cyclic monophosphate (this compound) are dictated by a series of metabolic conversions. These pathways not only regulate the levels of this compound but also generate other bioactive molecules.

The biosynthesis of this compound does not occur through the direct nitration of existing cyclic guanosine monophosphate (cGMP). frontiersin.orgfrontiersin.org Instead, the primary pathway involves the initial nitration of the much more abundant guanosine triphosphate (GTP) to form 8-nitro-GTP. frontiersin.orgfrontiersin.org This reaction is facilitated by the presence of reactive nitrogen species (RNS) and reactive oxygen species (ROS). frontiersin.orgfrontiersin.org Subsequently, soluble guanylate cyclase (sGC) acts on 8-nitro-GTP to catalyze its cyclization into this compound. frontiersin.orgfrontiersin.orgresearchgate.net This was suggested by the finding that in LPS-treated rat glioma cells, intracellular cGMP concentrations were significantly lower than those of this compound, and inhibitors of sGC suppressed the production of this compound. frontiersin.org This biosynthetic route explains the unexpectedly high intracellular concentrations of this compound observed in some cell types. frontiersin.orgnii.ac.jpresearchgate.net

A key characteristic of this compound that contributes to its potency as a signaling molecule is its marked resistance to degradation by phosphodiesterases (PDEs). frontiersin.orgjst.go.jpnii.ac.jprsc.org PDEs are enzymes that typically hydrolyze the 3',5'-phosphodiester bond of cyclic nucleotides like cGMP, terminating their signal. nii.ac.jpfrontiersin.org However, this compound, similar to its analog 8-bromo-cGMP, is a poor substrate for PDE isoforms such as PDE1 and PDE5. nii.ac.jp This resistance to enzymatic degradation allows this compound to persist longer in the cellular environment compared to cGMP, thereby prolonging its signaling effects. frontiersin.orgresearchgate.netresearchgate.net For instance, in organ bath studies, the PDE inhibitor zaprinast did not significantly alter the concentration-dependent vasorelaxation induced by this compound, highlighting its stability against PDE action. nii.ac.jprsc.org

This compound can undergo a significant metabolic conversion to 8-mercapto-cGMP (8-SH-cGMP) through a process known as sulfhydration. frontiersin.orgoup.com This reaction involves the nucleophilic attack of reactive sulfur species (RSS), such as hydropersulfides and polysulfides, on the electrophilic C8 position of the guanine ring, leading to the release of a nitrite group. nih.govmpg.de The enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) are involved in the production of these reactive persulfides. frontiersin.orgnih.gov Knockdown of these enzymes has been shown to increase intracellular levels of this compound, indicating their role in its metabolism. frontiersin.org The conversion to 8-SH-cGMP is not merely a detoxification pathway but represents a switch from an electrophilic to a nucleophilic signaling molecule, with 8-SH-cGMP itself possessing biological activity. oup.comnih.gov For instance, 8-SH-cGMP has been shown to be a potent signaling molecule in plant guard cells, inducing stomatal closure. researchgate.netoup.com

Another metabolic fate of this compound is its conversion to 8-amino-cGMP. frontiersin.orgnih.gov This conversion has been identified in mouse macrophages stimulated with lipopolysaccharide (LPS). frontiersin.orgnih.gov The reaction of this compound with the sulfide anion has been shown in vitro to primarily generate 8-amino-cGMP, suggesting that endogenous hydrogen sulfide (H₂S) may act as a reductant in this transformation. frontiersin.orgnih.gov The formation of 8-amino-cGMP from endogenous this compound has been confirmed using immunocytochemistry with specific antibodies. rsc.orgnih.govrsc.org

Interestingly, the metabolic pathway of this compound can lead back to the formation of intact cGMP. frontiersin.orgrsc.orgnih.gov This recycling process involves the initial conversion of this compound to 8-amino-cGMP as described above. frontiersin.orgnih.gov Subsequently, under conditions of oxidative stress where nitric oxide (NO) is being produced, 8-amino-cGMP can be nitrosylated to form a putative 8-diazonium-cGMP intermediate. rsc.orgnih.govrsc.org This unstable intermediate then decomposes, releasing nitrogen gas and yielding intact cGMP. rsc.orgnih.gov This pathway, demonstrated through the use of isotopically labeled 8-amino-cGMP, reveals a novel role for NO in both the formation and the eventual elimination and recycling of this compound. rsc.orgnih.gov

Conversion to 8-Amino-cGMP

Intracellular Abundance and Distribution

The intracellular concentration of this compound can be surprisingly high, in some cases exceeding that of cGMP. frontiersin.orgresearchgate.netnih.gov For example, in C6 glioma cells stimulated to express inducible nitric oxide synthase (iNOS), levels of this compound greater than 10 µM have been measured, and concentrations can reach up to 40 µM. researchgate.netniph.go.jp In contrast, cGMP levels in the same cells were found to be significantly lower. frontiersin.org Similarly, endogenous levels of this compound in the rodent brain have been quantified at approximately 2.92 pmol/mg of protein. researchgate.net

Immunocytochemical studies have provided insights into the subcellular distribution of this compound. In stimulated murine macrophages and rat glial C6 cells, immunostaining for this compound has been observed to colocalize with mitochondria. nii.ac.jp This suggests that the nitration of guanine nucleotides may occur within the mitochondria, a major site of reactive oxygen species production. frontiersin.org

The table below summarizes the key metabolic conversions of this compound.

| Precursor | Product | Key Enzymes/Reactants | Significance |

| 8-Nitro-GTP | This compound | Soluble Guanylate Cyclase (sGC) | Primary biosynthetic pathway. frontiersin.orgfrontiersin.org |

| This compound | - | Phosphodiesterases (PDEs) | Resistant to degradation, prolonging its signal. frontiersin.orgjst.go.jpnii.ac.jprsc.org |

| This compound | 8-Mercapto-cGMP | Reactive Persulfides (produced by CBS, CSE) | Switches from electrophilic to nucleophilic signaling. frontiersin.orgoup.comnih.govnih.gov |

| This compound | 8-Amino-cGMP | Hydrogen Sulfide (H₂S) | An intermediate in the recycling pathway. frontiersin.orgnih.govnih.gov |

| 8-Amino-cGMP | cGMP | Nitric Oxide (NO) | Recycles the molecule back to the canonical second messenger. frontiersin.orgrsc.orgnih.gov |

Molecular Mechanisms of Action: Protein S-guanylation

Chemical Basis of S-Guanylation

The chemical reaction underlying protein S-guanylation involves a series of steps driven by the unique chemical properties of 8-nitro-cGMP and the reactivity of protein cysteine residues.

This compound is a potent electrophile, a characteristic conferred by the electron-withdrawing nitro group (-NO2) at the C8 position of the guanine ring. frontiersin.orgfrontiersin.orgjst.go.jp This property makes the C8 carbon susceptible to nucleophilic attack. jst.go.jp Among various nitrated guanine derivatives, this compound exhibits strong redox-active and electrophilic properties. frontiersin.orgniph.go.jp This reactivity is central to its function as a signaling molecule, allowing it to interact with and modify other biomolecules. nih.govnih.gov

The thiol group (-SH) of cysteine residues within proteins can act as a potent nucleophile, particularly in its deprotonated thiolate anion form (-S⁻). nii.ac.jp The thiolate anion is more nucleophilic than the corresponding thiol. nii.ac.jp This enhanced nucleophilicity drives the reaction with the electrophilic C8 carbon of this compound. nii.ac.jpniph.go.jp The reaction is a nucleophilic substitution, where the sulfur atom of the cysteine thiol attacks the C8 position of the guanine ring of this compound. niph.go.jpnii.ac.jp

The nucleophilic attack by the cysteine thiol on this compound results in the formation of a stable, covalent thioether bond between the sulfur atom of the cysteine and the C8 carbon of the cGMP molecule. jst.go.jpnii.ac.jp This creates a protein-S-cGMP adduct, a modification termed S-guanylation. nii.ac.jpnih.gov This covalent attachment of the cGMP moiety can alter the structure and function of the target protein. nih.gov

A key feature of the S-guanylation reaction is the displacement and release of the nitro group from the C8 position of this compound as a nitrite anion (NO₂⁻). nii.ac.jpniph.go.jp This process, known as denitration, occurs simultaneously with the formation of the covalent bond with the cysteine thiol. nii.ac.jpnii.ac.jp The release of the nitro group is a direct consequence of the nucleophilic substitution reaction. niph.go.jp Once the nitro group is lost, the resulting S-guanylated protein is no longer electrophilic at that site. niph.go.jp

The reactivity of a specific cysteine residue towards S-guanylation is significantly influenced by its local protein environment, which determines its acid dissociation constant (pKa). nii.ac.jpfrontiersin.org The pKa of a cysteine thiol is the pH at which it is 50% in the protonated thiol form (-SH) and 50% in the deprotonated, more nucleophilic thiolate form (-S⁻). researchgate.net

Cysteine residues with lower pKa values are more readily deprotonated to the highly reactive thiolate anion at physiological pH. frontiersin.orgresearchgate.net The proximity of basic amino acid residues, such as histidine, lysine, and arginine, can lower the pKa of a nearby cysteine thiol. niph.go.jp Consequently, proteins containing these low-pKa cysteines are more susceptible to S-guanylation by this compound. nii.ac.jpfrontiersin.org

| Factor | Influence on S-Guanylation |

| Electrophilicity of this compound | The nitro group at the C8 position makes it a target for nucleophiles. frontiersin.orgfrontiersin.org |

| Nucleophilicity of Cysteine | The thiolate anion (-S⁻) form is a strong nucleophile that attacks this compound. nii.ac.jpniph.go.jp |

| Covalent Adduct Formation | A stable thioether bond forms between the protein's cysteine and the cGMP molecule. jst.go.jpnii.ac.jp |

| Denitration | The nitro group is released as nitrite (NO₂⁻) during the reaction. nii.ac.jpniph.go.jp |

| Cysteine pKa | A lower pKa increases the concentration of the reactive thiolate anion, enhancing reactivity. nii.ac.jpfrontiersin.org |

Denitration of the Nitro Group during Adduct Formation

Biological Consequences of Protein S-Guanylation

Protein S-guanylation is a significant post-translational modification that can modulate a variety of cellular processes by altering the function of target proteins. mdpi.comresearchgate.net The specific biological outcome depends on the protein being modified and the specific cysteine residue that undergoes S-guanylation. jst.go.jp

Identified targets of S-guanylation include a range of proteins involved in diverse signaling pathways and cellular functions.

Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a key sensor for oxidative stress. nii.ac.jpnih.gov S-guanylation of specific cysteine residues in Keap1, such as Cys434, leads to the dissociation of the transcription factor Nrf2. jst.go.jpnih.gov Activated Nrf2 then translocates to the nucleus to induce the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). nih.govniph.go.jp This represents an adaptive response to oxidative stress. nih.gov

cGMP-dependent Protein Kinase (PKG): S-guanylation of cGMP-dependent protein kinase (PKG) at specific cysteine residues, such as Cys42 and Cys195, can lead to its persistent activation. frontiersin.orgjst.go.jp This modification bypasses the need for cGMP for activation, leading to sustained downstream signaling. jst.go.jp

H-Ras: The S-guanylation of the small GTPase H-Ras at Cys184 has been observed to drive its translocation and activation, subsequently engaging downstream signaling pathways like the mitogen-activated protein kinase (MAPK) cascades. frontiersin.orgnih.gov

Synaptosomal-Associated Protein 25 (SNAP25): SNAP25 is a component of the SNARE complex, which is crucial for neurotransmitter release. acs.org S-guanylation of SNAP25 at Cys90 has been shown to enhance the stability of the SNARE complex, suggesting a role in regulating neuronal exocytosis. acs.orgspringernature.com

Tau Protein: The modification of tau protein by S-guanylation has been suggested to play a role in the pathogenic mechanisms of neurodegenerative diseases. mdpi.com

Autophagy: S-guanylation is involved in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.gov In antibacterial autophagy (xenophagy), S-guanylation can act as a tag on proteins near invading bacteria, marking them for clearance. nih.gov

| Target Protein | Site of S-Guanylation | Biological Consequence |

| Keap1 | Cys434 | Activation of Nrf2-dependent antioxidant gene expression. nih.govjst.go.jpnih.gov |

| PKG | Cys42, Cys195 | Persistent activation of the kinase. frontiersin.orgjst.go.jp |

| H-Ras | Cys184 | Activation of downstream signaling pathways (e.g., MAPK). frontiersin.orgnih.gov |

| SNAP25 | Cys90 | Enhanced stability of the SNARE complex. acs.orgspringernature.com |

This post-translational modification highlights a critical mechanism by which nitric oxide and reactive oxygen species can exert regulatory effects on cellular signaling through the action of this compound. nih.govmdpi.com

Regulation of Protein Activity and Function

Protein S-guanylation is a significant post-translational modification that directly regulates the activity and function of target proteins. kcl.ac.uknih.govacs.orgnih.gov The specific biological outcome of this modification is highly dependent on both the protein being targeted and the precise location of the S-guanylation site. jst.go.jp For instance, the S-guanylation of Kelch-like ECH-associated protein 1 (Keap1) triggers the activation of the Nrf2 transcription factor, which in turn upregulates the expression of antioxidant enzymes. researchgate.netnih.gov Conversely, the modification of the small G protein H-Ras by S-guanylation leads to its activation and can promote cellular senescence. researchgate.net A key example of this regulatory mechanism is the S-guanylation of cGMP-dependent protein kinase (PKG), which results in its persistent activation. researchgate.netkcl.ac.uknih.govjst.go.jpfrontiersin.org

Identification of Specific S-Guanylation Sites

Scientific research has identified that S-guanylation occurs at specific, susceptible cysteine residues on target proteins. researchgate.netkcl.ac.ukfrontiersin.org The identification of these precise modification sites is achieved through advanced proteomic techniques, primarily mass spectrometry-based methods. nih.govnii.ac.jp These methods often involve the direct digestion of the protein, followed by immunoaffinity capture of the S-guanylated peptides, which are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov Through these approaches, several specific S-guanylation sites have been pinpointed, including Cys42 and Cys195 on PKG1α, Cys434 on Keap1, Cys184 on H-Ras, and Cys90 on SNAP-25. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpnih.govfrontiersin.orgspringernature.com

Functional Implications of Site-Specific Modification

The modification of a specific cysteine residue has distinct and significant functional consequences for the protein.

PKG1α : S-guanylation at Cys195, which is located within the high-affinity cGMP-binding domain, is considered essential for the persistent activation of the enzyme. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org The modification of Cys42, found near the autoinhibitory domain, also plays a role in this sustained activation. researchgate.netkcl.ac.ukjst.go.jpfrontiersin.org

Keap1 : The S-guanylation of Keap1 at Cys434 is thought to facilitate its dissociation from the transcription factor Nrf2. jst.go.jpnih.gov This event leads to the activation of Nrf2-dependent gene expression, resulting in cytoprotective effects against oxidative stress. jst.go.jpnih.gov

H-Ras : Modification at Cys184 drives the translocation of H-Ras to different membrane domains and activates its downstream signaling pathways. frontiersin.orgfrontiersin.org

SNAP-25 : For the SNARE protein SNAP-25, S-guanylation at Cys90 has been shown to enhance the formation of the SNARE complex. springernature.com

Tau Protein : In the context of neurodegenerative disease research, the S-guanylation of cysteine residues on tau proteins has been found to inhibit their aggregation. frontiersin.org

Identified Protein Targets of S-Guanylation

A growing number of proteins have been identified as endogenous targets of S-guanylation by this compound. jst.go.jpresearchgate.net This modification is a key mechanism in redox signaling, affecting a diverse range of cellular processes. The table below summarizes some of the key protein targets identified to date.

| Protein Target | Key Function |

| cGMP-Dependent Protein Kinase 1α (PKG1α) | A serine/threonine kinase involved in processes like vasodilation and synaptic plasticity. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org |

| Kelch-like ECH-associated protein 1 (Keap1) | Acts as a sensor for oxidative stress and is a negative regulator of the transcription factor Nrf2. researchgate.netjst.go.jpnih.govnih.gov |

| H-Ras | A small GTPase that plays a role in cell signaling and proliferation. researchgate.netjst.go.jpfrontiersin.orgfrontiersin.org |

| Synaptosomal-associated protein 25 (SNAP-25) | A SNARE protein essential for membrane fusion and exocytosis. jst.go.jpspringernature.com |

| Tau protein | A microtubule-associated protein implicated in neurodegenerative diseases. jst.go.jpfrontiersin.org |

| Heat Shock Protein 60 (HSP60) | A mitochondrial chaperone protein that also regulates the mitochondrial permeability transition pore (mPTP). jst.go.jpnih.gov |

| Mortalin (HSPA9) | A mitochondrial chaperone involved in regulating the mPTP. nih.gov |

| Adenine Nucleotide Translocase (ANT) | A mitochondrial protein responsible for the exchange of ADP and ATP across the inner mitochondrial membrane. nih.gov |

cGMP-Dependent Protein Kinases (PKG), including PKG1α

The cGMP-dependent protein kinase, particularly the PKG1α isoform, stands out as a principal target of this compound. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org In this interaction, this compound functions as an electrophilic second messenger, leading to the covalent modification of PKG1α via S-guanylation. researchgate.netkcl.ac.uknih.govacs.org

A primary functional consequence of the S-guanylation of PKG1α is the persistent activation of its kinase activity. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org This sustained activation is distinct from the transient activation induced by the canonical activator, cGMP, because the S-guanylation forms a stable covalent bond. jst.go.jp The enduring nature of this activation has been confirmed through in vitro kinase assays and organ bath experiments, which can result in prolonged physiological responses such as persistent vasodilation. researchgate.netkcl.ac.uknih.govacs.org

The S-guanylation of PKG1α is a highly site-specific event. researchgate.netkcl.ac.uknih.govacs.orgfrontiersin.org Of the eleven cysteine residues present in the PKG1α protein, Cys42 and Cys195 have been consistently identified as the preferential sites for modification by this compound. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org Cys42 is positioned near the enzyme's autoinhibitory domain, while Cys195 is located within the high-affinity cGMP-binding site. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org The modification at Cys195 is considered indispensable for the resulting persistent activation of PKG1α. jst.go.jpfrontiersin.org Studies using mutant forms of the protein, where these cysteines are replaced by serine (C42S and C195S), have shown a dramatic reduction or complete loss of S-guanylation, confirming the specificity of these sites. nii.ac.jp

| Cysteine Residue | Location in PKG1α | Functional Implication of S-Guanylation |

| Cys42 | Near the autoinhibitory domain | Contributes to the persistent activation of the enzyme. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org |

| Cys195 | In the high-affinity cGMP-binding domain | Considered indispensable for the persistent activation of the enzyme. researchgate.netkcl.ac.uknih.govacs.orgjst.go.jpfrontiersin.org |

Persistent Activation of Enzyme Activity

Small GTPase H-Ras

The small GTPase H-Ras, a key regulator of cell growth, differentiation, and senescence, has been identified as a significant target of this compound-mediated S-guanylation. nih.govjst.go.jp This modification plays a crucial role in modulating H-Ras activity and its associated signaling pathways.

S-guanylation of H-Ras by this compound leads to its activation. nih.govjst.go.jp This has been observed in various cellular contexts, including cardiac fibroblasts and myocytes, where increased levels of inducible nitric oxide synthase (iNOS) and subsequent this compound production correlate with enhanced H-Ras activation. jst.go.jpacs.org The activation of H-Ras triggers a cascade of downstream signaling events. Key pathways affected include the mitogen-activated protein kinase (MAPK) cascades, such as the ERK and p38 MAPK pathways. acs.orgnih.govnii.ac.jp Activation of these pathways can ultimately influence the activity of transcription factors and cell cycle regulators like p53 and the retinoblastoma protein (Rb), leading to cellular responses such as cell senescence. acs.org For instance, in a mouse model of heart failure, elevated this compound led to S-guanylated H-Ras, which in turn activated downstream targets including ERK and p53. acs.org

The specific site of S-guanylation on H-Ras by this compound has been pinpointed to the Cysteine-184 (Cys184) residue. nih.govjst.go.jpacs.org This modification is highly selective; in cell-free experiments, Cys184 was the only residue on H-Ras to be S-guanylated by this compound. acs.org The functional consequence of S-guanylating Cys184 is a change in the subcellular localization of H-Ras. acs.org Normally, H-Ras is localized to lipid rafts in the plasma membrane. However, the S-guanylation of Cys184 promotes the redistribution of H-Ras to non-raft domains of the membrane. frontiersin.orgacs.orgfrontiersin.org This translocation facilitates its interaction with downstream effectors, most notably the Raf kinase, which is a critical step in the activation of the MAPK/ERK signaling pathway. acs.org Studies using an H-Ras mutant where Cys184 was replaced with serine (C184S) confirmed the importance of this site; cells expressing this mutant did not exhibit this compound-induced senescence. acs.orgresearchgate.net

Table 1: Summary of this compound's Effect on H-Ras

| Feature | Description | References |

|---|---|---|

| Target Protein | Small GTPase H-Ras | nih.gov, jst.go.jp |

| Modification | S-Guanylation | nii.ac.jp, acs.org |

| Specific Site | Cysteine-184 (Cys184) | nih.gov, acs.org, jst.go.jp |

| Mechanism of Activation | S-guanylation at Cys184 promotes H-Ras translocation from lipid rafts to non-raft membrane domains. | frontiersin.org, frontiersin.org, acs.org |

| Downstream Signaling | Activation of MAPK/ERK and p38 MAPK pathways, leading to activation of p53 and Rb. | acs.org, nih.gov, nii.ac.jp |

| Cellular Outcome | Induction of cellular senescence. | acs.org |

Activation of H-Ras and Downstream Signaling

Kelch-like ECH-associated protein 1 (Keap1)

Keap1 is a crucial sensor protein for oxidative and electrophilic stress and acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor (erythroid-derived 2)-like 2). nii.ac.jpniph.go.jp It has been identified as a major and highly sensitive target for S-guanylation by this compound. nii.ac.jpnih.gov

Under basal conditions, Keap1 binds to Nrf2, promoting its degradation and keeping its activity low. The S-guanylation of Keap1 by this compound disrupts this interaction. nii.ac.jp This modification of Keap1 leads to the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus. nii.ac.jpnih.gov In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. frontiersin.org This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1). nii.ac.jpnih.govnih.gov This activation of the Nrf2 pathway constitutes an adaptive cellular response to oxidative stress, and this compound has been shown to protect cells against cytotoxicity induced by agents like hydrogen peroxide through this mechanism. niph.go.jpnih.govnih.gov

Proteomic analyses have identified Cysteine-434 (Cys434) as a specific, site-specific target for S-guanylation by this compound within the Keap1 protein in vivo. nii.ac.jpnih.govnih.govnih.gov Although in vitro experiments showed that other cysteine residues could be modified, the S-guanylation of Cys434 appears to be a key event in the cellular context. nii.ac.jpresearchgate.net The high nucleophilicity and specific chemical environment of Cys434 likely contribute to its particular reactivity with this compound. nii.ac.jpfrontiersin.org This specific modification of Cys434 is believed to cause a conformational change in Keap1, which is critical for releasing Nrf2 and activating the downstream antioxidant response. nii.ac.jpnih.gov

Table 2: Summary of this compound's Effect on Keap1

| Feature | Description | References |

|---|---|---|

| Target Protein | Kelch-like ECH-associated protein 1 (Keap1) | niph.go.jp, nii.ac.jp |

| Modification | S-Guanylation | nii.ac.jp, nih.gov |

| Specific Site | Cysteine-434 (Cys434) | nii.ac.jp, nih.gov, nih.gov |

| Mechanism of Action | S-guanylation of Keap1 disrupts its binding to Nrf2. | nii.ac.jp |

| Downstream Signaling | Nrf2 translocates to the nucleus, binds to the ARE, and activates transcription of antioxidant genes. | nih.gov, frontiersin.org |

| Cellular Outcome | Induction of cytoprotective and antioxidant responses (e.g., increased heme oxygenase-1). | nii.ac.jp, nih.gov, nih.gov |

Activation of Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) Pathway

Synaptosomal-Associated Protein 25 (SNAP25)

Synaptosomal-Associated Protein 25 (SNAP25) is a core component of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex, which is essential for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. springernature.comnii.ac.jpacs.org

Research has identified SNAP25 as another neuronal protein target for S-guanylation by this compound. nii.ac.jpacs.orgacs.org This modification occurs on the cysteine-rich domain of SNAP25, specifically at the Cysteine-90 (Cys90) residue. frontiersin.orgacs.org The S-guanylation of SNAP25 at this site has been shown to enhance the stability and formation of the SNARE complex. nii.ac.jpacs.org Interestingly, while promoting SNARE complex assembly, this modification also decreases the affinity of the assembled SNARE complex for complexin, a regulatory protein that can clamp the fusion machinery. springernature.comnih.govacs.orgnih.gov By modulating the stability of the SNARE complex and its interaction with regulatory partners, this compound-mediated S-guanylation of SNAP25 plays a role in regulating exocytosis and neurotransmission. nii.ac.jp

Table 3: Summary of this compound's Effect on SNAP25

| Feature | Description | References |

|---|---|---|

| Target Protein | Synaptosomal-Associated Protein 25 (SNAP25) | nii.ac.jp, acs.org |

| Modification | S-Guanylation | nii.ac.jp, acs.org |

| Specific Site | Cysteine-90 (Cys90) | frontiersin.org, acs.org |

| Mechanism of Action | Enhances the stability and formation of the SNARE complex. | nii.ac.jp, acs.org |

| Functional Consequence | Decreases the affinity of the SNARE complex for the regulatory protein complexin. | springernature.com, nih.gov, acs.org |

| Cellular Outcome | Modulation of exocytosis and neurotransmitter release. | nii.ac.jp |

Enhancement of SNARE Complex Formation

Research has shown that this compound plays a role in neurotransmitter release by influencing the formation of the soluble N-ethylmaleimide-sensitive factor attachment protein receptor (SNARE) complex. nii.ac.jp S-guanylation of synaptosomal-associated protein 25 (SNAP-25), a key component of the SNARE complex, by this compound enhances the stability and formation of this complex. nii.ac.jpacs.orgnih.gov This modification is crucial for the regulation of exocytosis and neuronal activation. nii.ac.jp Studies using human neuroblastoma SH-SY5Y cells have demonstrated that treatment with this compound leads to an increase in intracellular S-guanylated proteins and promotes the formation of high-molecular-mass complexes containing SNAP-25. nii.ac.jp Furthermore, the S-guanylation of SNAP-25 has been found to decrease the affinity of the SNARE complex for complexin, a protein that binds to the SNARE complex. nih.govnii.ac.jpspringernature.com This suggests that this compound-mediated S-guanylation of SNAP-25 not only enhances SNARE complex assembly but also modulates its interactions with other regulatory proteins. nih.govnii.ac.jp

S-Guanylation at Cys90

Site-directed mutagenesis studies have pinpointed a specific cysteine residue as the primary target for S-guanylation by this compound. acs.org Cysteine 90 (Cys90) within the cysteine-rich domain of SNAP-25 has been identified as the main site of S-guanylation. nii.ac.jpacs.orgnih.govspringernature.com The modification of this specific residue is directly responsible for the enhanced stability of the SNARE complex. acs.orgresearchgate.net Pull-down assays and co-immunoprecipitation experiments have confirmed that the S-guanylation of Cys90 in SNAP-25 attenuates the interaction between the SNARE complex and complexin. nih.gov This provides a specific molecular basis for how this compound influences the machinery of neurotransmitter release. nih.govnii.ac.jp

Tau Protein

In the context of neurodegenerative diseases such as Alzheimer's, this compound has been shown to interact with Tau protein. frontiersin.orgmdpi.com S-guanylation of cysteine residues on Tau proteins by this compound has been found to eliminate their ability to form aggregates. frontiersin.orgfrontiersin.org The oxidation state of cysteine residues in Tau is a critical factor in its aggregation, with intermolecular disulfide bridges promoting aggregation. mdpi.com By modifying these cysteine residues through S-guanylation, this compound may play a role in preventing the formation of toxic Tau aggregates, which are a hallmark of tauopathies. mdpi.commdpi.com

Mitochondrial Heat Shock Protein-60

S-guanylation proteomics has identified mitochondrial heat shock protein-60 (HSP60) as a target of this compound. nih.govresearchgate.netnih.gov This modification has been observed during immunological stimulation, a condition where endogenous this compound levels are elevated. nih.gov Research suggests that S-guanylation of HSP60, along with another mitochondrial chaperone, mortalin, is involved in the regulation of the mitochondrial permeability transition pore (mPTP) opening. nih.govresearchgate.netnih.gov Specifically, S-guanylation of two key cysteine residues in HSP60, Cys160 and Cys257, controls the opening of the mPTP and the subsequent release of mitochondrial ROS into the cytosol. frontiersin.org Treatment with this compound has been shown to induce mPTP opening in a dose- and time-dependent manner, supporting the role of S-guanylation in this process. nih.gov

General Classes: Chaperones, Ribosomal Proteins, Metabolic, and Redox Regulation Enzymes

The impact of S-guanylation extends to a broad range of protein classes, indicating a widespread regulatory role for this compound. In the bacterium Escherichia coli, numerous proteins, including chaperones, ribosomal proteins, and enzymes involved in metabolism and redox regulation, have been identified as susceptible to S-guanylation. jst.go.jp This suggests that this compound-mediated post-translational modification is a conserved mechanism that can influence fundamental cellular processes. The identification of these general classes of proteins as targets for S-guanylation highlights the potential for this compound to coordinate cellular responses to stress and regulate a wide array of physiological functions. jst.go.jp

Cellular Signaling Pathways and Regulatory Networks

Integration with Reactive Oxygen and Nitrogen Species Signaling

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a nitrated guanine nucleotide that emerges at the intersection of reactive oxygen species (ROS) and reactive nitrogen species (RNS) signaling pathways. frontiersin.orgfrontiersin.org Its formation is not a result of the direct nitration of cyclic guanosine monophosphate (cGMP). frontiersin.org Instead, it is synthesized from guanosine-5'-triphosphate (GTP) through a process involving both RNS and ROS, followed by the action of guanylate cyclase on the resulting 8-nitro-GTP. frontiersin.orgfrontiersin.org This synthesis highlights this compound as a unique electrophilic second messenger that integrates signals from both nitric oxide (NO) and oxidative stress. frontiersin.orgresearchgate.netjst.go.jp

Under conditions of inflammation or infection, cells produce an excess of ROS and NO via enzymes like NADPH oxidase (Nox) and NO synthase (NOS), respectively. researchgate.netresearchgate.net The interaction between these reactive species leads to the generation of potent nitrating agents that can modify biomolecules, including the guanine base of GTP, initiating the formation of this compound. frontiersin.orgfrontiersin.org This molecule then participates in redox signaling, in part through a post-translational modification known as S-guanylation, where it covalently attaches to specific cysteine residues on target proteins. researchgate.netmdpi.com This modification can alter protein function and is implicated in various cellular processes. researchgate.netmdpi.com

The generation of this compound is closely linked to cellular redox status and the activity of inflammatory enzymes. researchgate.net For example, in C6 glioma cells, stimulation of inducible NO synthase (iNOS) leads to markedly high levels of this compound. niph.go.jpnih.govresearchgate.net This demonstrates that the production of this compound is a significant event under conditions of excessive NO and ROS production, positioning it as a key signaling molecule in pathophysiological states associated with oxidative and nitrosative stress. jst.go.jpresearchgate.net

Interplay with Hydrogen Sulfide (H₂S) Signaling

The signaling functions of this compound are intricately modulated by hydrogen sulfide (H₂S) and its related reactive persulfide species. This interplay introduces a layer of regulation that can terminate electrophilic signaling and initiate a new wave of nucleophilic signaling.

Antagonism of this compound by H₂S

While H₂S itself does not appear to directly metabolize this compound, it plays a crucial role in regulating its levels and activity. mdpi.com In plant guard cells, the H₂S donor GYY4137 was shown to induce the synthesis of this compound in a nitric oxide-dependent manner, which contributes to stomatal closure. nih.govoup.com However, the primary interaction is one of conversion rather than direct antagonism. H₂S facilitates the transformation of the electrophilic this compound into a nucleophilic derivative, 8-mercapto-cGMP (8-SH-cGMP). oup.comnih.gov This conversion effectively terminates the electrophile-mediated signaling of this compound, such as the S-guanylation of proteins like H-Ras. oup.comnih.gov In some biological contexts, reports have indicated that H₂S can inhibit NO generation, which would indirectly reduce the formation of this compound. oup.com

Regulation of Redox Signaling by Reactive Persulfide Species

Reactive persulfide species, such as cysteine persulfide (CysSSH), are endogenously produced by enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.netmdpi.com These species are highly nucleophilic and potent antioxidants. mdpi.com They play a critical role in regulating redox signaling by directly interacting with electrophiles like this compound. researchgate.netresearchgate.netmdpi.com Reactive persulfides react efficiently with this compound in a nucleophilic substitution reaction, displacing the nitro group to form 8-SH-cGMP and releasing nitrite. researchgate.netmdpi.com This process of electrophile thiolation is a key mechanism for regulating the intracellular redox environment and terminating the signaling actions of this compound. frontiersin.org The metabolism of this compound by these reactive sulfur species represents a crucial control point in redox signal transduction. jst.go.jpnih.gov

Formation of 8-SH-cGMP as an Active Signaling Component

The reaction between this compound and reactive persulfide species results in the formation of 8-mercapto-cGMP (8-SH-cGMP), a unique and active signaling molecule. researchgate.netmdpi.com This conversion represents a switch from electrophilic to nucleophilic signaling. nih.gov Unlike its precursor, 8-SH-cGMP is a potent nucleophile and does not cause S-guanylation. researchgate.netoup.comnih.gov The endogenous formation of 8-SH-cGMP has been documented in various mammalian cells and tissues, as well as in plants. frontiersin.orgmdpi.com

8-SH-cGMP retains the ability to activate the classical cGMP-dependent protein kinase (PKG) and is resistant to degradation by phosphodiesterases (PDEs). researchgate.netmdpi.com This stability allows it to act as a persistent signaling molecule. researchgate.net Furthermore, 8-SH-cGMP can be converted back to cGMP through oxidative desulfidation by ROS, which is then degraded by PDEs, providing a mechanism to terminate its signal. researchgate.netmdpi.com In plant guard cells, 8-SH-cGMP has been shown to be a more potent inducer of stomatal closure than this compound, highlighting its role as an important second messenger in H₂S signaling cascades. frontiersin.orgoup.comoup.com

Modulation of cGMP/PKG Pathway

This compound exhibits a dual role in modulating the cGMP/protein kinase G (PKG) signaling pathway. frontiersin.org It possesses activities similar to its parent molecule, cGMP, but also has unique functions stemming from its electrophilic nature. frontiersin.orgnih.gov

Like cGMP, this compound can activate PKG, a key effector in many physiological processes, including vasorelaxation. nih.govmdpi.com However, its signaling is more complex. The electrophilic nitro group allows this compound to react with redox-sensitive thiol groups on proteins, leading to S-guanylation. frontiersin.orgmdpi.com This post-translational modification is a distinct signaling mechanism not shared by cGMP. nih.gov For instance, S-guanylation of PKG1α by this compound can lead to its persistent activation. mdpi.com

Furthermore, this compound is resistant to degradation by phosphodiesterases (PDEs), the enzymes that hydrolyze and inactivate cGMP. frontiersin.orgmdpi.com This resistance gives this compound a longer physiological half-life, allowing it to function as a long-lasting signal compared to the transient nature of cGMP. mdpi.comnih.gov The interplay is further complicated by H₂S signaling; the conversion of this compound to 8-SH-cGMP terminates S-guanylation activity but retains the ability to activate PKG, adding another layer of regulatory control. researchgate.netnih.gov Studies in various cell types, including adrenal chromaffin cells, have shown that this compound can modulate cellular functions like exocytosis independently of the PKG signaling pathway, suggesting it has targets beyond the classical cGMP effectors. researchgate.net

Activation of the Nrf2-Dependent Antioxidant Response

A significant function of this compound is the activation of the Nrf2-dependent antioxidant response, a critical cellular defense mechanism against oxidative stress. niph.go.jpnih.govresearchgate.net This activation is mediated through the S-guanylation of a specific protein, Kelch-like ECH-associated protein 1 (Keap1). niph.go.jpnih.govnih.gov Keap1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). niph.go.jp

Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. However, electrophiles like this compound can modify specific, highly reactive cysteine residues on Keap1. niph.go.jp Research has identified Cysteine 434 of Keap1 as a target for S-guanylation by this compound. nih.govresearchgate.net This modification of Keap1 disrupts its ability to repress Nrf2, leading to the stabilization and nuclear accumulation of Nrf2. niph.go.jpnih.govconicet.gov.ar

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of various target genes, inducing their transcription. conicet.gov.ar These genes encode a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1). nih.govresearchgate.net By inducing these enzymes, this compound helps protect cells from the cytotoxic effects of oxidative stress. niph.go.jpnih.govresearchgate.net Therefore, the formation of this compound during conditions of high NO and ROS production serves as a signal to upregulate the cell's antioxidant defenses, representing an important adaptive response. niph.go.jpnih.govresearchgate.net

Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

This compound and its related signaling pathways are intertwined with the activation and regulation of Mitogen-Activated Protein Kinase (MAPK) cascades. These cascades, which typically involve a three-tiered system of kinases (MAPKKK, MAPKK, MAPK), are central to cellular responses to a variety of external stimuli and stresses. mdpi.com

In plants, signaling molecules such as nitric oxide (NO) and reactive oxygen species (ROS), which are precursors to this compound formation, are known to activate MAPK signaling in response to abiotic stresses like ozone exposure. mdpi.com While cGMP-independent pathways involving MAPKs exist, there is also evidence of cGMP-dependent pathways in processes like adventitious rooting, which is linked to hydrogen peroxide (H₂O₂) signaling. whiterose.ac.uk This suggests a complex interaction where cGMP and its derivatives may modulate MAPK activity. whiterose.ac.uk In chondrocytes, signaling by C-type natriuretic peptide (CNP) and NO, both of which elevate intracellular cGMP, can lead to the repression of the ERK (a member of the MAPK family) activation pathway. nih.gov Furthermore, studies have shown that NO production can block calcium-ionophore-induced activation of ERK1/2, a process involving Ras G-proteins and the Raf-1 kinase, highlighting a point of intervention for NO-related signaling in the MAPK cascade. dntb.gov.ua

Involvement in Calcium-Dependent Processes

A significant aspect of this compound signaling is its deep integration with calcium (Ca²⁺)-dependent cellular events. The interplay between this compound and intracellular calcium concentration ([Ca²⁺]i) is crucial for various physiological responses, particularly in plant guard cells and mammalian vascular systems.

In plant cells, this compound is a key mediator in nitric oxide (NO)-dependent signaling that leads to stomatal closure. researchgate.net This process is explicitly calcium-dependent. researchgate.netnih.gov Research has demonstrated that this compound triggers an elevation in cytoplasmic Ca²⁺, which in turn activates downstream components like the SLOW ANION CHANNEL 1 (SLAC1), culminating in stomatal closure. nih.govfrontiersin.org The use of a cell-permeating Ca²⁺ chelator was shown to inhibit stomatal closure induced by this compound, confirming that Ca²⁺ acts downstream in this signaling pathway. nih.gov

In mammalian systems, cGMP and its analogs are known to interfere with Ca²⁺-dependent processes. For instance, in human aortic endothelial cells, activators of cGMP-dependent protein kinase can reduce the thrombin-induced increase in endothelial permeability by decreasing the accumulation of cytoplasmic Ca²⁺. ahajournals.org In vascular smooth muscle, stimulation of α₁-adrenoceptors increases [Ca²⁺]i, causing contraction. Concurrently, the rise in [Ca²⁺]i in endothelial cells activates endothelial nitric oxide synthase (eNOS) to produce NO. nih.gov this compound can modulate this process by potentially uncoupling eNOS, thereby affecting the vascular response. nih.gov

| Cellular Context | Effect of this compound/cGMP | Downstream Calcium-Dependent Event | Outcome |

| Plant Guard Cells | Triggers elevation of cytoplasmic Ca²⁺ nih.gov | Activation of SLOW ANION CHANNEL 1 (SLAC1) nih.govfrontiersin.org | Stomatal Closure researchgate.netnih.gov |

| Human Aortic Endothelial Cells | Decreases accumulation of cytoplasmic Ca²⁺ ahajournals.org | Reduction of Ca²⁺/calmodulin-dependent phosphorylation ahajournals.org | Reduced Endothelial Permeability ahajournals.org |

| Mouse Aortic Endothelial Cells | May uncouple eNOS activated by Ca²⁺ increase nih.gov | Production of superoxide instead of NO nih.gov | Enhanced vascular contraction nih.gov |

Role in Ubiquitination Pathways

This compound plays a distinct role in cellular quality control and defense mechanisms, particularly through its connection to ubiquitination pathways. This function is primarily mediated by a post-translational modification known as S-guanylation.

The key chemical feature of this compound is its ability to modify cysteine residues on proteins, forming a stable sulfide bond in a process termed S-guanylation. nih.gov This modification acts as a signal for subsequent cellular events. A prominent example is its role in antibacterial autophagy (xenophagy). nih.gov When bacteria invade a cell, their surface proteins can be modified by S-guanylation. nih.gov This S-guanylation then acts as a tag, promoting the subsequent modification of the bacterial proteins with Lys63-linked polyubiquitin chains. nih.gov These polyubiquitin chains are a well-established molecular signal that recruits autophagy receptors, targeting the invading bacteria for encapsulation into autophagosomes and eventual degradation. nih.govnih.gov

Therefore, this compound functions as an endogenous enhancer of autophagy by defining the targets for sequestration by recruiting the ubiquitin machinery. nih.gov This suggests the existence of a cellular system capable of recognizing the cGMP structure on S-guanylated proteins to initiate the ubiquitination cascade. nih.gov

Cross-talk with Hormonal and Stress Signaling (e.g., Abscisic Acid, C-type Natriuretic Peptide)

This compound is a critical node in the cross-talk between various signaling pathways, especially those involving hormones and stress responses. Its formation and action are often dependent on the interplay between nitric oxide (NO), reactive oxygen species (ROS), and hormonal signals. mdpi.comfrontiersin.org

Abscisic Acid (ABA) Signaling: In plants, the stress hormone ABA is a primary regulator of stomatal movements to control water loss. researchgate.net The signaling pathway for ABA-induced stomatal closure involves both NO and ROS, which lead to the production of this compound. mdpi.comwhiterose.ac.ukresearchgate.net Studies have shown a significant increase in this compound levels following treatment with ABA. whiterose.ac.uk The knockout of the NO-dependent guanylate cyclase, AtNOGC1, results in the failure of ABA to induce stomatal closure, but closure can still be induced by the direct application of this compound. researchgate.net This places this compound downstream of ABA and NO in the guard cell signaling cascade. researchgate.netfrontiersin.org

C-type Natriuretic Peptide (CNP) Signaling: In mammalian systems, particularly in cartilage development, CNP signaling is crucial for endochondral ossification. nih.gov CNP binds to its receptor, natriuretic peptide receptor B (NPR2), which possesses guanylate cyclase activity, leading to an increase in intracellular cGMP levels. nih.gov This cGMP signal, mediated by effectors like cGMP-dependent kinase II (cGKII), regulates chondrocyte proliferation and differentiation. nih.gov While the direct role of the nitrated form, this compound, in this specific pathway is less defined, the pathway highlights a key hormonal system that converges on cGMP, the immediate precursor to this compound. nih.govmdpi.com

| Signaling Molecule | Organism/System | Cellular Process | Role of this compound/cGMP |

| Abscisic Acid (ABA) | Plants (Guard Cells) | Stomatal Closure | Acts as a downstream signaling molecule induced by ABA and NO whiterose.ac.ukresearchgate.net |

| C-type Natriuretic Peptide (CNP) | Mammals (Cartilage) | Endochondral Ossification | cGMP, the precursor, is the primary second messenger for CNP signaling nih.gov |

Post-Translational Modifications of Upstream Regulators (e.g., nNOS phosphorylation)

The primary mechanism through which this compound exerts its regulatory functions is via the post-translational modification (PTM) of target proteins, a process known as S-guanylation. frontiersin.orgresearchgate.net This electrophilic modification of cysteine thiol residues can alter the function of key regulatory proteins. frontiersin.orgresearchgate.net

A critical target of S-guanylation is the Kelch-like ECH-associated protein 1 (Keap1), a key sensor of oxidative and electrophilic stress. nih.govniph.go.jp Keap1 is an adapter protein for an E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation under normal conditions. uniprot.org The formation of this compound leads to the S-guanylation of specific cysteine residues on Keap1. nih.govuniprot.org This modification inactivates the E3 ligase complex, leading to the nuclear accumulation and activation of Nrf2. uniprot.org Activated Nrf2 then drives the expression of a suite of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). researchgate.netniph.go.jp

Furthermore, this compound can influence the function of other upstream regulators. In the vascular system, it has been shown to disrupt the protein dimers of endothelial nitric oxide synthase (eNOS), a process referred to as eNOS uncoupling. nih.gov This leads to the production of superoxide anions instead of NO, altering the enzyme's signaling output. nih.gov While direct regulation of neuronal nitric oxide synthase (nNOS) phosphorylation by this compound is not clearly established, NO produced by nNOS can induce S-nitrosylation of other proteins like H-Ras, inhibiting downstream signaling. dntb.gov.ua This illustrates the complex web of PTMs (S-guanylation, S-nitrosylation) that emanate from NO-related signaling, where this compound is a key player. researchgate.net

Biological and Physiological Roles in Cellular Processes

Cellular Adaptive Responses to Oxidative Stress

8-Nitroguanosine 3',5'-cyclic monophosphate (8-Nitro-cGMP) is a critical mediator in the cellular adaptive response to oxidative stress. nii.ac.jpnih.govnih.gov This nitrated cyclic nucleotide is formed from the reaction of nitric oxide (NO) with reactive oxygen species (ROS). nih.govresearchgate.net Its formation is a key signaling event that helps protect cells from the damaging effects of oxidative conditions. nii.ac.jpniph.go.jp

A primary mechanism through which this compound exerts its protective effects is by inducing the expression of antioxidant enzymes. nih.govniph.go.jp This is achieved through the activation of the Nrf2 signaling pathway. nii.ac.jpniph.go.jp this compound modifies a protein called Keap1, a negative regulator of Nrf2, through a process known as S-guanylation. nii.ac.jpniph.go.jpniph.go.jp This modification leads to the activation of Nrf2 and the subsequent expression of various cytoprotective genes, including heme oxygenase-1 (HO-1). nii.ac.jpniph.go.jp The induction of these antioxidant enzymes enhances the cell's capacity to neutralize harmful reactive species, thus contributing to the adaptive response to oxidative stress. nih.govniph.go.jp

Cytoprotection and Cell Homeostasis

This compound plays a crucial role in maintaining cellular homeostasis and providing cytoprotection against various stressors. nih.gov Its protective functions are multifaceted, ranging from direct defense against oxidative damage to specific effects in neuronal cells and the induction of protective enzymes.

This compound exhibits direct cytoprotective effects against oxidative stress. nih.gov It functions as a signaling molecule that triggers cellular defense mechanisms. researchgate.net For instance, treatment of C6 glioma cells with this compound has been shown to reduce cell death induced by hydrogen peroxide exposure. nii.ac.jp This protection is, at least in part, attributed to the S-guanylation of Keap1, which activates the Nrf2 antioxidant response. nii.ac.jpnih.gov This pathway ultimately leads to the upregulation of antioxidant enzymes that help mitigate oxidative damage. nih.gov

In the nervous system, this compound has been shown to have significant effects on neuronal cells. nii.ac.jp It is produced by various neurons, including pyramidal cells and interneurons. acs.org In a model of Parkinson's disease using MPP+ treatment, this compound was found to be involved in neurotoxicity in nNOS-expressing PC12 cells and rat cerebellar granule neurons. nih.gov This process involved the S-guanylation and activation of H-Ras, leading to enhanced ERK phosphorylation. nih.gov

Conversely, this compound has also demonstrated a cytoprotective capacity in dopaminergic neurons through the induction of heme oxygenase 1 (HO-1) via S-guanylation. frontiersin.org Furthermore, it can modulate exocytosis and neurotransmitter release by S-guanylating SNAP-25, a key protein in the SNARE complex. nii.ac.jpacs.org This modification enhances the stability of the SNARE complex, suggesting a regulatory role for this compound in neurotransmission. nii.ac.jpacs.org

A key aspect of this compound's cytoprotective function is its ability to induce the expression of heme oxygenase 1 (HO-1). aai.orgnih.govaai.org HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. niph.go.jp The induction of HO-1 by this compound is a critical defense mechanism during cellular stress, such as bacterial infections. aai.orgnih.gov

During murine salmonellosis, for example, the upregulation of HO-1 is associated with the formation of this compound in the liver and macrophages. aai.orgnih.gov The administration of this compound, whether exogenously added or endogenously formed, has been shown to induce HO-1 in cultured macrophages. aai.orgaai.org This induction of HO-1 contributes to the host's defense by enhancing the intracellular killing of bacteria and reducing infection-associated apoptosis. aai.orgnih.gov The mechanism of HO-1 induction involves the S-guanylation of Keap1 by this compound, which in turn activates the Nrf2 transcription factor that drives HO-1 expression. niph.go.jp

Effects in Neuronal Cells (e.g., Dopaminergic Neurons, Cerebellar Neurons)

Regulation of Autophagy

This compound is an endogenous enhancer of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. nih.gov It plays a role in defining targets for sequestration within autophagosomes. nih.gov

The induction of autophagy by this compound follows a mechanism that is distinct from the well-characterized canonical autophagy pathway, which is typically induced by starvation. nih.govresearchgate.net Unlike canonical autophagy, the process initiated by this compound is independent of mTOR, a master regulator of the canonical pathway. nih.govresearchgate.net

In the context of antibacterial autophagy, also known as xenophagy, S-guanylation by this compound accumulates on the surface of invading bacteria. nih.govdiva-portal.org This S-guanylation acts as a "tag," promoting the subsequent ubiquitination of the bacteria. nih.govnih.gov These ubiquitin chains then serve as a signal for the selective transport of the modified cargo to autophagosomes for clearance. nih.gov This suggests a specialized pathway where this compound-mediated S-guanylation directs pathogens for autophagic degradation. nih.govdiva-portal.org

Role in Antibacterial Autophagy (Xenophagy)

This compound plays a significant role in antibacterial autophagy, also known as xenophagy, a cellular process for the clearance of invading pathogens. nih.govnih.gov It functions as an autophagy inducer, mediating the removal of bacteria through a mechanism that involves protein S-guanylation and Lys63-linked ubiquitination. nih.gov

During xenophagy, S-guanylation, a post-translational modification where this compound modifies cysteine residues on proteins, accumulates around invading bacteria. nih.govresearchgate.net This modification acts as a "tag," flagging the bacteria for subsequent clearance via ubiquitin modifications. nih.govresearchgate.net This process suggests the existence of a cellular system that recognizes the cGMP structure on proteins. nih.govresearchgate.net The induction of autophagy by this compound is mechanistically distinct from the well-known starvation-induced autophagy and operates independently of mTOR, a key regulator of the canonical autophagy pathway. nih.govresearchgate.net

Research has shown that this compound is a downstream mediator of nitric oxide (NO) and has been identified as a key player in targeting bacteria like Group A Streptococcus (GAS) for xenophagy. frontiersin.org The process involves the S-guanylation of bacterial surface proteins, which are then ubiquitinated, leading to their recruitment into autophagosomes for degradation. frontiersin.org

Modulation of Cell Proliferation and Senescence

This compound has been shown to influence cell proliferation and senescence. nih.gov Exogenously administered this compound can cause growth arrest and significantly increase senescence in cultured rat cardiac fibroblasts. researchgate.net These senescence responses are comparable to those induced by the expression of oncogenic Ras. researchgate.net This suggests a potential role for this compound in cellular aging processes.

Effects on Specific Cell Types and Tissues

Macrophages

In macrophages, this compound is involved in various signaling pathways. It is generated in these cells and plays a role in the differentiation of osteoclasts from macrophage precursors. medchemexpress.comnih.govmedchemexpress.com The production of this compound in macrophages can be stimulated by inflammatory conditions. nih.gov Furthermore, during Salmonella infection, this compound formation is detected in peritoneal macrophages and is associated with the up-regulation of heme oxygenase 1 (HO-1), a cytoprotective enzyme. aai.org This induction of HO-1 by this compound contributes to the host's defense by impairing the intracellular killing of bacteria and reducing infection-associated apoptosis. aai.org Studies have also revealed a nitric oxide-dependent cellular conversion of this compound back to intact cGMP in RAW 264.7 macrophage cells, suggesting a feedback mechanism for its regulation. nih.gov

Chondrocytes and Bone Growth Regulation

This compound is a key regulator of bone and cartilage metabolism. It is produced in proliferating chondrocytes within the growth plates of bones. researchgate.netnih.gov The production of this compound in these cells can be enhanced by C-type natriuretic peptide (CNP). researchgate.netnih.gov Functionally, this compound promotes bone growth by expanding the proliferating zone of the growth plate and increasing the number of proliferating chondrocytes. researchgate.netnih.gov In vitro studies have confirmed that this compound directly promotes the proliferation of chondrocytes. researchgate.netnih.gov This indicates that this compound acts as a downstream molecule of nitric oxide, accelerating chondrocyte proliferation and consequently, bone growth. researchgate.netnih.gov

Osteoblasts and Osteoclasts in Bone Remodeling

The process of bone remodeling is a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. This compound has been found to be a significant regulator in this process, with distinct effects on both cell types. nih.govnih.gov

Osteoclasts: this compound promotes the differentiation of osteoclasts from their monocyte-macrophage precursors. nih.govencyclopedia.pub This process is induced by the receptor activator of nuclear factor κ-B ligand (RANKL). nih.gov The formation of this compound in osteoclasts is dependent on nitric oxide synthase (NOS) and NADPH oxidase. nih.gov By enhancing the expression of RANK, the receptor for RANKL, this compound further promotes osteoclastogenesis. nih.gov Inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) can augment the production of this compound in osteoclasts, suggesting its involvement in inflammation-related bone loss. nih.gov

Osteoblasts: In contrast to its effect on osteoclasts, this compound acts as a negative regulator of osteoblastic differentiation. nih.govnih.gov Mouse calvarial osteoblasts have been shown to produce this compound, and its production is increased by inflammatory cytokines like TNF-α and IL-1β. nih.govnih.govresearchgate.net Exogenous application of this compound suppresses the expression of osteoblastic phenotypes, including mineralization. nih.govresearchgate.net This is in stark contrast to 8-bromo-cGMP, a membrane-permeable analog of cGMP, which enhances mineralization by osteoblasts. nih.govresearchgate.net Silencing the Cars2 gene, which is involved in the endogenous production of reactive sulfur species that degrade this compound, also suppresses osteoblastic phenotypes, further supporting the inhibitory role of endogenous this compound. nih.gov

These findings suggest that during inflammatory conditions, elevated levels of this compound could contribute to bone loss by simultaneously enhancing bone resorption by osteoclasts and suppressing bone formation by osteoblasts. nih.gov

| Cell Type | Effect of this compound | Key Findings |

| Osteoclasts | Promotes differentiation | Enhances RANKL-induced differentiation and RANK expression. nih.gov Production is augmented by inflammatory cytokines. nih.gov |

| Osteoblasts | Suppresses differentiation and mineralization | Production is increased by inflammatory cytokines. nih.govnih.govresearchgate.net Suppresses expression of osteoblastic phenotypes. nih.govresearchgate.net |

Neurons (e.g., Pyramidal Cells, Interneurons, Cerebellar Purkinje Cells)

The role of nitric oxide (NO) and its downstream effector, cGMP, in the nervous system is well-established, with implications for synaptic plasticity and neurotransmitter release. annualreviews.org While direct studies on the specific effects of this compound on all neuronal subtypes are still emerging, the localization and function of the NO-cGMP signaling pathway provide a framework for its potential actions.

In the cerebellum, NO released from granule and basket cells diffuses to Purkinje cells, where it activates soluble guanylate cyclase to increase cGMP levels. annualreviews.orgnih.gov This intercellular signaling is crucial for cerebellar function. nih.gov While neuronal nitric oxide synthase (nNOS) is not found in Purkinje cells, it is present in basket and granule cells. annualreviews.org Conversely, endothelial NOS (eNOS) is found in pyramidal cells of the hippocampus. annualreviews.org